molecular formula C6H6IN B1339571 2-Iodo-5-methylpyridine CAS No. 22282-62-8

2-Iodo-5-methylpyridine

Cat. No. B1339571
CAS RN: 22282-62-8
M. Wt: 219.02 g/mol
InChI Key: XOODLNRDHSTOQJ-UHFFFAOYSA-N
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Description

2-Iodo-5-methylpyridine is a compound that is part of the pyridine family, which are heterocyclic aromatic organic compounds. The presence of an iodine atom at the second position and a methyl group at the fifth position on the pyridine ring distinguishes this compound from other pyridine derivatives. The compound's structure and reactivity are influenced by the electron-withdrawing iodine substituent and the electron-donating methyl group.

Synthesis Analysis

The synthesis of related pyridine compounds often involves multi-step reactions that can include halogenation, nucleophilic substitution, and other transformations. For instance, the synthesis of 2,3,5,6-tetrachloro-4-iodopyridine is achieved through the reaction of pentachloropyridine with sodium iodide under microwave irradiation . Although not directly related to 2-Iodo-5-methylpyridine, this method indicates the potential for halogenation reactions in pyridine chemistry. Additionally, the synthesis of 2-amino-5-[18F]fluoropyridines via a palladium-catalyzed amination sequence from anisyl(2-bromopyridinyl)iodonium triflate suggests the possibility of using halogenated pyridines as intermediates for further functionalization .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be determined using various spectroscopic and crystallographic techniques. For example, the crystal structure of 2-amino-5-methylpyridine hydrochloride has been solved using single-crystal X-ray diffraction, revealing a monoclinic space group . This provides insight into the arrangement of molecules in the solid state and the interactions that stabilize the crystal structure. Vibrational spectroscopy studies, such as Raman and infrared spectroscopy, have been used to analyze the vibrational modes of 2-amino-5-iodopyridine, which is structurally similar to 2-Iodo-5-methylpyridine .

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions, including nucleophilic

Scientific Research Applications

Antiviral Research

2-Iodo-5-methylpyridine and its derivatives have been extensively studied in antiviral research. For example, 5-iodo-2'-deoxyuridine (IUDR), a related compound, has been investigated for its clinical pharmacological properties in treating advanced neoplastic diseases. It was found to maintain significant blood levels and showed evidence of tumor inhibition in several patients (Calabresi et al., 1961). Similarly, another study highlighted the incorporation of 5-iodo-2'-deoxyuridine into herpes simplex virus DNA, illustrating its antiviral activity and effects on DNA structure (Fischer et al., 1980).

Ophthalmology

In ophthalmology, derivatives of 2-Iodo-5-methylpyridine have been investigated for their retinoprotective effects. For instance, a study on 2-ethyl-3-hydroxy-6-methylpyridine nicotinate demonstrated its efficacy in preventing ischemic injuries in the eye and increasing retinal microcirculation (Peresypkina et al., 2020).

Cancer Research

In cancer research, the usage of 5-iodo-2'-deoxyuridine and its analogs has been explored for their potential antineoplastic effects. Studies have reported its incorporation into DNA and subsequent effects on tumor growth and inhibition (Calabresi et al., 1963).

Spectroscopic and Molecular Studies

Molecular docking and vibrational spectroscopic studies have been conducted on related compounds like 2-Fluoro-4-iodo-5-methylpyridine to understand their electronic influences and reactivity. Such studies provide insights into the compound's potential for drug interactions and its biological importance (Selvakumari et al., 2022).

Pharmacological Applications

Pharmacokinetic studies have been carried out on similar molecules, such as 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide, to assess their potential as anti-fibrotic drugs. These studies help in understanding the drug's absorption, distribution, metabolism, and excretion in different animal models (Kim et al., 2008).

Radiology

In radiology, iodinated compounds related to 2-Iodo-5-methylpyridine have been used as radiopaque media, due to their high radiopacity and low toxicity, making them suitable for intravenous or intra-arterial administration (Hoppe, 1959).

properties

IUPAC Name

2-iodo-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6IN/c1-5-2-3-6(7)8-4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOODLNRDHSTOQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471362
Record name 2-Iodo-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-5-methylpyridine

CAS RN

22282-62-8
Record name 2-Iodo-5-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22282-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodo-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iodo-5-methylpyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
HL Bradlow, CA Vanderwerf - The Journal of Organic Chemistry, 1951 - ACS Publications
… Both 2-iodo-3-methylpyridine ethiodide and 2-iodo-5-methylpyridine ethiodide, when refluxed for 1 hour with 25% sodium hydroxide solution, gave good 3ÜeIds of the corresponding N-…
Number of citations: 42 0-pubs-acs-org.brum.beds.ac.uk
JS Dhau, A Singh, A Singh, N Sharma, P Brandão… - RSC …, 2015 - pubs.rsc.org
… To confirm the formation of LiAlSeH 2 , we added 2-iodo-5-methylpyridine to a mixture of (1a) and LiAlH 4 . Our thinking was that 2-iodo-5-methylpyridine would react with the in situ …
Number of citations: 18 0-pubs-rsc-org.brum.beds.ac.uk
G Meyer-Eppler, L Kuechler, C Tenten… - …, 2014 - thieme-connect.com
Aryl iodides are superior coupling partners in cross-coupling reactions compared to the corresponding chlorides or bromides. Unfortunately, the iodides are much more expensive, if …
JS Dhau, A Singh, Y Kasetti, PV Bharatam - 2012 - Wiley Online Library
The regioselective ring lithiation of BF 3 ‐complexed 3‐picoline (1a), 3,4‐lutidine (1b), and 3,5‐lutidine (1c) was studied. The dilithiation of 1a, 1b, and 1c was also investigated to …
A Puszko - 1990 - chempap.org
Dipole moment values of 2-halopicolines, their TV-oxides, and 2-halo--4-nitropicoline TV-oxides are calculated from the permittivity and refractive indices measurements as well as by …
Number of citations: 13 chempap.org
S Vanlaer, WM De Borggraeve, A Voet, C Gielens… - 2008 - Wiley Online Library
… 3-(Bromomethyl)-6-chloro-2-iodo-5-methylpyridine (13a): A solution of 23 (7.00 g, 25.7 mmol) and propargyl bromide (9 mL, 77 mmol) in toluene (30 mL) was heated at 80 C for 2 d. …
AG Yulia, RJ Twieg, BD Ellman - The 21st International Liquid Crystal Conference, 2006
Number of citations: 0

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